3-Phenylpropanethioamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, a one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is described, highlighting the use of Vilsmeier reagent for amide formation . Another synthesis approach involves the nucleophilic substitution and reduction steps to create aromatic polyamides and polyimides . Additionally, the synthesis of 3-arylpropenamides with a thiophene ring is achieved through reactions of amines with 3-arylpropenoyl chloride . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3-Phenylpropanethioamide.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various spectroscopic techniques. For example, the structure of a pyridine-2,6-dicarboxamide derivative is studied using single crystal X-ray diffraction, FT-IR, and NMR spectroscopies . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is analyzed by X-ray diffraction and spectral methods . These analyses provide a foundation for understanding the molecular structure of 3-Phenylpropanethioamide.
Chemical Reactions Analysis
Chemoselective reactions of related compounds are explored, such as the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles to yield chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the functional groups present in these compounds can undergo specific reactions, which could be relevant for the chemical behavior of 3-Phenylpropanethioamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. Aromatic polyamides derived from 1,6-bis[4-(4-aminophenoxy)phenyl]diamantane exhibit high thermal stability and good mechanical properties . The solubility and thermal properties of polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine are also noteworthy . These properties suggest that 3-Phenylpropanethioamide may also possess unique physical and chemical characteristics.
Scientific Research Applications
1. In Drug Synthesis and Characterization
Research has shown that compounds like 3-Phenylpropanethioamide are significant in the synthesis and characterization of new drugs. For instance, studies involving phenmetrazine analogs, such as 3-fluorophenmetrazine (3-FPM), highlight the potential of phenylmorpholines in exploring treatment options in obesity and drug dependence. These compounds, which feature amphetamine-like properties, are crucial in understanding the mechanistic overlaps in drug effects (McLaughlin et al., 2017).
2. In Biomedical Engineering and Pharmaceutical Sciences
The use of dendrimers, such as polyamidoamine (PAMAM) and polypropylenimine (PPI), in the loading and release of drugs is another area where compounds like 3-Phenylpropanethioamide are relevant. These dendrimers are used for their high drug loading capacity and controlled release properties in pharmaceutical sciences and biomedical engineering, offering new avenues in drug delivery systems (Shao et al., 2011).
3. In Microbial Cell Factory Engineering
3-Phenylpropanethioamide derivatives are used in metabolic engineering. For example, Escherichia coli has been engineered to produce 3-phenylpropanol, a compound with a pleasant odor used in foods, beverages, and cosmetics. This approach involves designing biosynthetic pathways and optimizing fermentation conditions for the efficient production of valuable chemicals, demonstrating the role of such compounds in sustainable manufacturing processes (Liu et al., 2021).
4. In Development of Anticonvulsant Drugs
Compounds related to 3-Phenylpropanethioamide have been studied for their potential anticonvulsant effects. Research on isomeric nonimidazole histamine H3 receptor antagonists, for instance, has led to the development of new antiepileptic drugs (AEDs). These studies are crucial in understanding the molecular mechanisms underlying epilepsy and in developing safer and more effective treatments (Sadek et al., 2016).
5. In Heterocyclic Synthesis and Antimicrobial Activity
3-Phenylpropanethioamide derivatives are also used in the synthesis of heterocyclic molecules. These molecules have applications in medicinal chemistry, including the development of new drug candidates with antimicrobial properties. The synthesis of such compounds and their antimicrobial evaluation is a significant area of research, contributing to the fight against microbial resistance (Gad-Elkareem et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-phenylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXFTLANQXFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408828 | |
Record name | 3-phenylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropanethioamide | |
CAS RN |
65680-20-8 | |
Record name | 3-phenylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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